2-(4-(Aminomethyl)-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid hydrochloride

CAS No.: 1803591-43-6

Cat. No.: VC4087491

Molecular Formula: C8H16ClNO4S

Molecular Weight: 257.74

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803591-43-6 |

|---|---|

| Molecular Formula | C8H16ClNO4S |

| Molecular Weight | 257.74 |

| IUPAC Name | 2-[4-(aminomethyl)-1,1-dioxothian-4-yl]acetic acid;hydrochloride |

| Standard InChI | InChI=1S/C8H15NO4S.ClH/c9-6-8(5-7(10)11)1-3-14(12,13)4-2-8;/h1-6,9H2,(H,10,11);1H |

| Standard InChI Key | ASFKXAJJFFZPMS-UHFFFAOYSA-N |

| SMILES | C1CS(=O)(=O)CCC1(CC(=O)O)CN.Cl |

| Canonical SMILES | C1CS(=O)(=O)CCC1(CC(=O)O)CN.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

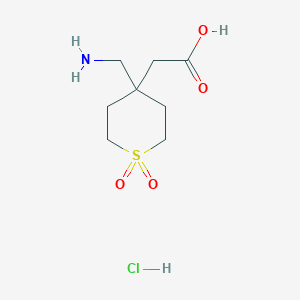

The compound’s structure integrates a tetrahydro-2H-thiopyran ring (a six-membered sulfur-containing heterocycle) with a 1,1-dioxide functional group, an aminomethyl substituent at the 4-position, and an acetic acid side chain. The hydrochloride salt form enhances its stability and solubility in aqueous media . The IUPAC name, 2-[4-(aminomethyl)-1,1-dioxothian-4-yl]acetic acid;hydrochloride, reflects this arrangement, while the SMILES notation (C1CS(=O)(=O)CCC1(CC(=O)O)CN.Cl) provides a linear representation of its connectivity .

Table 1: Key Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₆ClNO₄S | |

| Molecular Weight | 257.74 g/mol | |

| CAS Registry Number | 1803591-43-6 | |

| InChIKey | ASFKXAJJFFZPMS-UHFFFAOYSA-N |

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) and mass spectrometry confirm the compound’s structure. The thiopyran ring’s sulfone group () exhibits strong infrared absorption near 1150–1300 cm⁻¹, while the acetic acid moiety contributes to a characteristic carbonyl stretch at ~1700 cm⁻¹ . Proton NMR reveals distinct signals for the aminomethyl group ( 2.8–3.2 ppm) and the thiopyran methylene protons ( 1.5–2.5 ppm).

Solubility and Stability

The compound is soluble in polar solvents such as water, dimethyl sulfoxide (DMSO), and methanol, attributable to its ionic hydrochloride salt and hydrophilic functional groups . Stability studies recommend storage under inert gas at 2–8°C to prevent degradation .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves functionalizing tetrahydro-2H-thiopyran derivatives. A common route begins with 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide hydrochloride (CAS 1107645-98-6), which undergoes alkylation with bromoacetic acid derivatives to introduce the acetic acid moiety . Purification via recrystallization or chromatography yields the final product with >98% purity.

Reaction Scheme:

-

Sulfonation: Oxidation of tetrahydro-2H-thiopyran to the 1,1-dioxide using hydrogen peroxide .

-

Aminomethylation: Introduction of the aminomethyl group via reductive amination .

-

Acetic Acid Attachment: Alkylation with bromoacetic acid under basic conditions.

Industrial-Scale Production

Manufacturers optimize reaction conditions (e.g., temperature, solvent selection) to enhance yield and minimize byproducts. Batch processes in controlled environments ensure consistency, with quality control via HPLC and NMR .

Applications in Pharmaceutical Research

Bromodomain Inhibitor Development

A pivotal application lies in designing bromodomain inhibitors, which target epigenetic regulators involved in cancer and inflammation. The compound’s thiopyran scaffold serves as a core structure for mimicking acetylated lysine residues, critical for binding bromodomains like BRD9 and BRD4 .

Case Study: BRD9/BRD4 Selectivity

X-ray crystallography reveals that the thiopyran derivative 14 (Table 2) binds BRD9 via a face-to-face aromatic interaction with Tyr106, while adopting a flipped orientation in BRD4 to accommodate its hydrophobic shelf . This selectivity stems from steric and electronic differences between the bromodomains.

Table 2: Inhibitory Activity of Thiopyran Derivatives

| Compound | BRD9 pKi | BRD4(1) pKi | Selectivity (BRD9/BRD4) |

|---|---|---|---|

| 14 | 7.8 | 6.2 | 40× |

| 22 | 7.5 | 6.8 | 5× |

Structure-Activity Relationship (SAR) Insights

Modifying the acetic acid side chain and aminomethyl group alters potency and selectivity. For example:

-

Hydrophobic Extensions: Adding n-butyl chains enhances BRD9 affinity (pKi = 7.2) by filling a hydrophobic pocket .

-

Branching: Bulkier substituents (e.g., isopropyl) reduce activity due to steric clashes .

Recent Research and Development

Innovations in Drug Delivery

Recent studies explore conjugating the compound with nanoparticles to enhance bioavailability. For instance, lipid-based formulations improve solubility by 3-fold, enabling lower therapeutic doses .

Targeting Inflammatory Pathways

Preclinical trials demonstrate the compound’s efficacy in suppressing NF-κB signaling, reducing cytokine production in murine models of rheumatoid arthritis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume